3-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of this compound involves the formation of the pyrazol-3-one substrates (2a and 2b) followed by their conversion to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. The synthetic route likely includes various chemical reactions and purification steps .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazolidine-2,4-dione core, with a pyrazolo[3,4-d]pyrimidine moiety and an azetidin-3-yl substituent. The specific arrangement of atoms and functional groups within the molecule plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including enzymatic processes. Notably, it exhibits inhibitory activity against CDK2/cyclin A2, which is relevant for cancer treatment. Further investigations are needed to understand its reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
Detailed physical and chemical properties, such as solubility, melting point, and stability, would require experimental characterization. These properties influence its formulation, delivery, and pharmacokinetics .
Safety And Hazards
properties
IUPAC Name |
3-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-7-16-11-9(3-15-18(11)2)12(17-7)19-5-8(6-19)20-10(21)4-14-13(20)22/h3,8H,4-6H2,1-2H3,(H,14,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJPZSIEGWQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione |
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